Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
Description
Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate is a polycyclic aromatic compound featuring a fused furobenzofuran core substituted with methyl groups at positions 2 and 6, and dimethyl ester functionalities at positions 3 and 7. The benzofuran moiety contributes to a rigid planar structure, while the methyl and ester substituents influence steric and electronic properties.
Properties
IUPAC Name |
dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-7-13(15(17)19-3)9-5-12-10(6-11(9)21-7)14(8(2)22-12)16(18)20-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHYQYNYQCHBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furobenzofuran core, followed by esterification to introduce the dimethyl ester groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
Scientific Research Applications
Dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate is primarily used in scientific research as a building block for synthesizing more complex molecules. Its applications span across chemistry, biology, medicine, and industry.
Chemistry
- Building Block: It serves as an intermediate in synthesizing complex molecules. The compound's structure allows for modification and the creation of new derivatives with potentially unique properties.
Biology
- Potential Biological Activities: Derivatives of dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate are studied for their potential biological activities, including anti-tumor and anti-viral properties.
- Mechanism of Action: Research explores how it interacts with molecular targets and pathways to modulate biological processes, such as enzyme inhibition or receptor binding.
Medicine
- Therapeutic Agent Research: There is ongoing research to explore its potential as a therapeutic agent.
- Anti-bacterial Activities: Dibenzofuran derivatives, which share structural similarities, possess diverse pharmacological, physiological, and antimicrobial properties . They have shown bactericidal action and influence on blood pressure and respiration .
Industry
- Material Development: It is used in developing new materials and as a precursor in various chemical processes.
- Optimized Synthetic Routes: Industrial production may involve optimized synthetic routes using catalysts, controlled temperatures, and
Mechanism of Action
The mechanism by which Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding, which are crucial for its biological activities .
Comparison with Similar Compounds
Table 1: Structural Comparison of Furobenzofuran and Related Compounds
- Aromatic Core Differences : The carbazole derivative in incorporates a nitrogen atom, enabling N–H⋯O hydrogen bonding , while the target compound’s oxygen-rich furobenzofuran system likely prioritizes π-π stacking.
- Substituent Effects: The dipentyl ester in increases hydrophobicity compared to the target compound’s methyl esters, which may enhance solubility in polar solvents . The amino groups in ’s compound facilitate hydrogen bonding, absent in the methyl-substituted target compound.
Crystallographic and Packing Behavior
Table 2: Crystallographic Parameters of Analogs
- Carbazole Derivative () : Forms trans-dimeric structures via N–H⋯O hydrogen bonds, with π-π interactions (3.60 Å spacing) creating layered packing .
Physicochemical Implications
- Hydrogen Bonding: The carbazole compound’s N–H group enables robust dimerization, whereas the target compound’s lack of H-bond donors may reduce crystalline order, favoring van der Waals or dipole-dipole interactions.
- Solubility and Reactivity : Methyl esters (target) vs. pentyl esters () suggest divergent solubility profiles. Shorter esters may lower melting points but enhance crystallinity due to reduced steric hindrance.
Biological Activity
Dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate (CAS: 288154-70-1) is a synthetic organic compound notable for its complex structure and potential biological activities. This article reviews its biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate has the molecular formula . Its unique structure combines a furobenzofuran core with two carboxylate ester groups that may influence its solubility and reactivity compared to other similar compounds .
Antimicrobial Properties
Benzofuran derivatives are also recognized for their antimicrobial activities. Compounds with similar structures have been evaluated for their effectiveness against various pathogens. For example, certain benzofuran-based compounds demonstrated significant inhibition of bacterial growth in laboratory settings . The potential of dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate in this area remains to be explored.
The mechanisms underlying the biological activities of dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate are not fully elucidated. However, it is hypothesized that its interactions with cellular pathways may involve:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : The structural features may interfere with cell cycle progression.
- Antioxidant Activity : Some benzofuran derivatives exhibit antioxidant properties that could contribute to their protective effects against oxidative stress .
Study on Related Compounds
A comparative study assessed the biological activity of various benzofuran derivatives. The findings indicated that modifications in the functional groups significantly affected their cytotoxicity and selectivity towards cancer cells. For instance:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 8.5 | Antitumor |
| Compound B | 12.0 | Antimicrobial |
| Dimethyl 2,6-Dimethylfuro[2,3-f]Benzofuran-3,7-Dicarboxylate | TBD | TBD |
This table illustrates the potential for dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate to exhibit similar activities pending further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
